(5,7-Dimethylbenzofuran-2-yl)methanol

Lipophilicity Drug Design Medicinal Chemistry

(5,7-Dimethylbenzofuran-2-yl)methanol (CAS 1494082-13-1) is a benzofuran derivative featuring a primary alcohol at the 2-position and methyl substitutions at the 5- and 7-positions. This substitution pattern differentiates it from simpler benzofuran-2-methanol analogs through its enhanced lipophilicity and distinct physical state, making it a key building block for medicinal chemistry and materials science.

Molecular Formula C11H12O2
Molecular Weight 176.215
CAS No. 1494082-13-1
Cat. No. B2431843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,7-Dimethylbenzofuran-2-yl)methanol
CAS1494082-13-1
Molecular FormulaC11H12O2
Molecular Weight176.215
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C=C(O2)CO)C
InChIInChI=1S/C11H12O2/c1-7-3-8(2)11-9(4-7)5-10(6-12)13-11/h3-5,12H,6H2,1-2H3
InChIKeyQZAYQUPUENSWKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (5,7-Dimethylbenzofuran-2-yl)methanol (CAS 1494082-13-1) as a Differentiated Research Intermediate


(5,7-Dimethylbenzofuran-2-yl)methanol (CAS 1494082-13-1) is a benzofuran derivative featuring a primary alcohol at the 2-position and methyl substitutions at the 5- and 7-positions. This substitution pattern differentiates it from simpler benzofuran-2-methanol analogs through its enhanced lipophilicity and distinct physical state, making it a key building block for medicinal chemistry and materials science [1]. Its availability at defined purity grades is established, though its comparative biological activity is not yet well-characterized in published literature .

Why (5,7-Dimethylbenzofuran-2-yl)methanol Cannot Be Replaced by Simpler Analogs


Direct substitution of (5,7-dimethylbenzofuran-2-yl)methanol with unsubstituted benzofuran-2-ylmethanol or the 5-methyl analog will alter critical molecular properties. Quantitative physicochemical analyses show that the 5,7-dimethyl substitution significantly increases lipophilicity and alters the physical state from solid to liquid, impacting solubility, reaction processing, and the resulting profile of downstream derivatives [1]. These quantifiable differences necessitate a deliberate chemical selection rather than generic analog replacement, as detailed in the evidence below.

Quantitative Differentiation Evidence for (5,7-Dimethylbenzofuran-2-yl)methanol


Elevated Lipophilicity (XLogP3) Compared to 5-Methyl Analog

The 5,7-dimethyl substitution on (5,7-dimethylbenzofuran-2-yl)methanol confers a higher predicted lipophilicity compared to the 5-methyl analog, as measured by the computed partition coefficient XLogP3. The target compound has an XLogP3 of 2.2, while (5-methylbenzofuran-2-yl)methanol has an XLogP3 of 1.8. This is a direct head-to-head computational comparison using the same algorithm [1], indicating a quantified difference of +0.4 log units.

Lipophilicity Drug Design Medicinal Chemistry

Physical State Differentiation: Liquid Handling Advantage Over Parent Solid

The target compound is a liquid at ambient temperature, as indicated by the absence of a defined 'Physical Form: Solid' specification from vendors, and shipping at room temperature . In contrast, the parent benzofuran-2-ylmethanol is a solid at 20°C with a melting point of 26°C . This class-level inference suggests the 5,7-dimethyl substitution lowers the melting point, offering a significant practical advantage for liquid-phase synthesis or formulation operations.

Physical Chemistry Formulation Synthesis Process

Versatile Intermediate for Further Functionalization (Aldehyde/Acid Conversion)

The primary alcohol of (5,7-dimethylbenzofuran-2-yl)methanol is a direct precursor to the corresponding 5,7-dimethylbenzofuran-2-carbaldehyde and 5,7-dimethylbenzofuran-2-carboxylic acid, both known scaffolds in drug discovery [1]. Literature precedence demonstrates this scaffold's use in synthesizing biologically active molecules, such as RAR agonists, where the 4,7-dimethyl isomer is an advanced intermediate [2]. This provides a documented synthetic pathway advantage over the unsubstituted or mono-methyl analogs, which have not been reported as late-stage precursors in the same context.

Synthetic Chemistry Building Block Organic Synthesis

Defined Purity Benchmark for Reliable Research Procurement

Commercially, (5,7-dimethylbenzofuran-2-yl)methanol is available at a minimum purity specification of 95%, as verified by vendors like AKSci and Leyan . This standard aligns with the common purity benchmark for research-grade analogs, including benzofuran-2-ylmethanol (95%+). Therefore, procurement of the target compound does not represent a purity trade-off, ensuring that any observed differential performance is due to its chemical structure rather than quality variability.

Quality Control Chemical Procurement Analytical Chemistry

Statement on Limited High-Strength Biological Differentiation Data

A thorough literature search did not yield any studies providing quantitative head-to-head biological activity comparisons (e.g., IC50, MIC, selectivity ratios) for (5,7-dimethylbenzofuran-2-yl)methanol versus specific benzofuran alcohol analogs in the same assay system. Consequently, no claim of superior or differentiated biological potency can be substantiated by direct comparative data from the public domain as of 2025-2026. The differentiation between this compound and its analogs, therefore, currently rests on the physicochemical and synthetic versatility evidence presented above. Researchers should be aware of this data gap when designing studies.

Data Transparency Research Gap Compound Selection

Recommended Application Scenarios for (5,7-Dimethylbenzofuran-2-yl)methanol Based on Evidence


Medicinal Chemistry Library Design Requiring Specific LogP Tuning

When a structure-activity relationship (SAR) study requires a benzofuran scaffold with a partition coefficient intermediate between the mono-methyl (XLogP3 = 1.8) and unsubstituted analogs, (5,7-dimethylbenzofuran-2-yl)methanol provides the precise lipophilicity window (XLogP3 = 2.2) [1]. This allows medicinal chemists to fine-tune ADME properties without introducing heteroatoms, directly stemming from the quantitative logP difference established in Section 3.

Automated High-Throughput Synthesis Campaigns

For laboratories conducting array synthesis or automated parallel chemistry, the liquid physical state of this compound offers a distinct operational advantage over solid benzofuran-2-ylmethanol (melting point 26°C) [1]. Its room-temperature liquid nature enables easier and more precise liquid handling, reducing vial rinsing errors and improving workflow efficiency, as inferred from the physical state differentiation evidence.

Synthesis of Drug Discovery Intermediates for Retinoic Acid Receptor Agonists

This compound is the documented precursor to 5,7-dimethylbenzofuran-2-carbaldehyde and carboxylic acid, which are building blocks in a chemical space overlapping with potent RARα agonists [1]. Researchers synthesizing analogs of BHBA-001 or similar late-stage candidates should specifically procure this alcohol to maintain synthetic consistency with published routes, leveraging the supporting synthetic evidence from Section 3.

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